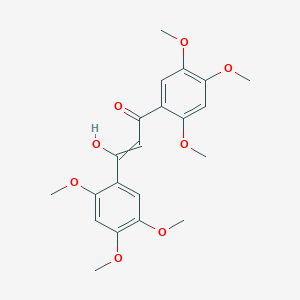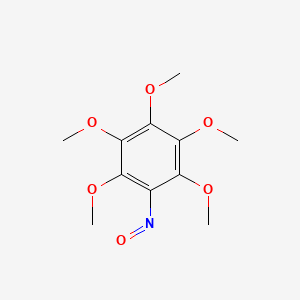
1,2,3,4,5-Pentamethoxy-6-nitrosobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-Pentamethoxy-6-nitrosobenzene is an organic compound characterized by the presence of five methoxy groups and a nitroso group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentamethoxy-6-nitrosobenzene can be synthesized through several methods. One common approach involves the direct nitrosation of 1,2,3,4,5-pentamethoxybenzene using nitrosating agents such as nitrosyl chloride (NOCl) or nitrosyl sulfuric acid (NOHSO4) under controlled conditions . The reaction typically requires an acidic medium and is carried out at low temperatures to prevent decomposition of the nitroso compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitrosation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5-Pentamethoxy-6-nitrosobenzene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of 1,2,3,4,5-pentamethoxy-6-nitrobenzene.
Reduction: Formation of 1,2,3,4,5-pentamethoxy-6-aminobenzene.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,2,3,4,5-Pentamethoxy-6-nitrosobenzene has several applications in scientific research:
Biology: Studied for its potential biological activities, including antibacterial and radical scavenging properties.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5-pentamethoxy-6-nitrosobenzene involves its interaction with molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s methoxy groups can influence its reactivity and interactions with enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5-Pentamethoxybenzene: Lacks the nitroso group, making it less reactive in certain chemical reactions.
1,2,3,4,5-Pentamethoxy-6-nitrobenzene: Contains a nitro group instead of a nitroso group, leading to different reactivity and applications.
1,2,3,4,5-Pentamethoxy-6-aminobenzene: Contains an amino group, which significantly alters its chemical and biological properties.
Uniqueness
1,2,3,4,5-Pentamethoxy-6-nitrosobenzene is unique due to the presence of both methoxy and nitroso groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
84802-28-8 |
|---|---|
Fórmula molecular |
C11H15NO6 |
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentamethoxy-6-nitrosobenzene |
InChI |
InChI=1S/C11H15NO6/c1-14-7-6(12-13)8(15-2)10(17-4)11(18-5)9(7)16-3/h1-5H3 |
Clave InChI |
GWLNBNLWUNLQLU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1OC)OC)OC)OC)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


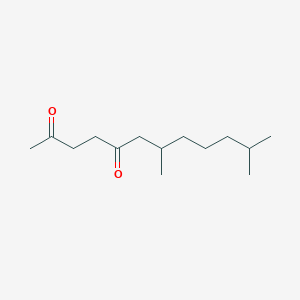
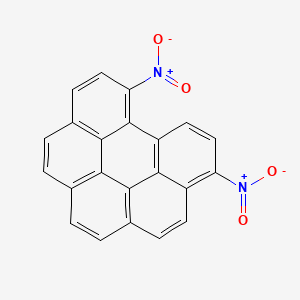

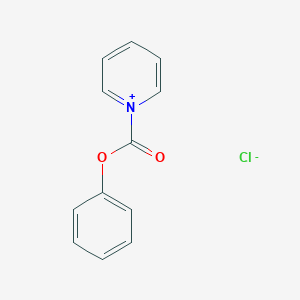
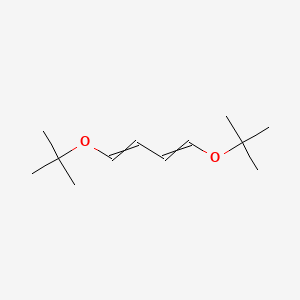
![Benzoic acid, 2-[(carboxymethyl)phenylamino]-](/img/structure/B14418857.png)
![(6S)-2-Azaspiro[5.5]undecan-7-one](/img/structure/B14418858.png)
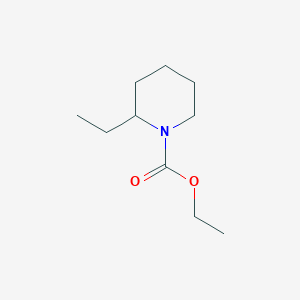

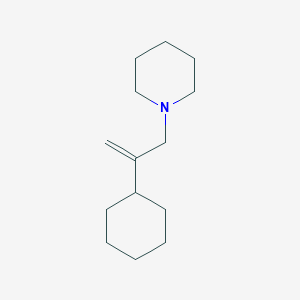
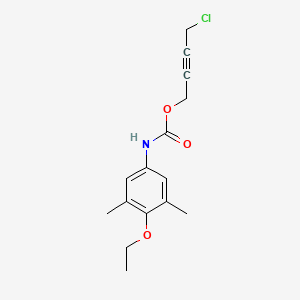
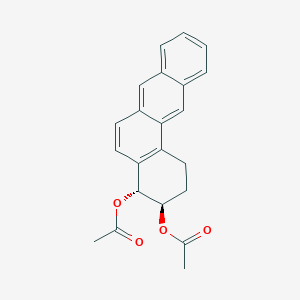
![3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline](/img/structure/B14418904.png)
